REACTION_CXSMILES
|
Cl.C([NH:5][C:6]1[CH:11]=[C:10]([NH:12][C:13]([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[O:14])[CH:9]=[CH:8][N:7]=1)(=O)C>>[NH2:5][C:6]1[CH:11]=[C:10]([NH:12][C:13]([NH:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)=[O:14])[CH:9]=[CH:8][N:7]=1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
N-(2-acetamido-4-pyridyl)-N'-phenylurea
|
Quantity
|
173 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=NC=CC(=C1)NC(=O)NC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 6 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the crystals which deposited were removed by filtration
|
Type
|
ADDITION
|
Details
|
a small amount of water added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the crystals
|
Type
|
TEMPERATURE
|
Details
|
while warming
|
Type
|
ADDITION
|
Details
|
An aqueous sodium carbonate solution was then added to the solution
|
Type
|
FILTRATION
|
Details
|
The crystals which deposited were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Type
|
CUSTOM
|
Details
|
to give 98 mg
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC=CC(=C1)NC(=O)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |